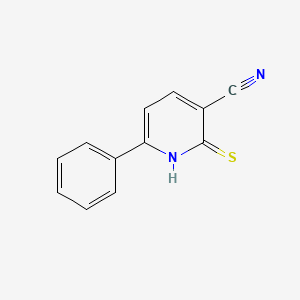

6-Phenyl-2-sulfanylpyridine-3-carbonitrile

Overview

Description

6-Phenyl-2-sulfanylpyridine-3-carbonitrile: is an organic compound with the molecular formula C12H8N2S It is a derivative of pyridine, featuring a phenyl group at the 6-position, a sulfanyl group at the 2-position, and a carbonitrile group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Phenyl-2-sulfanylpyridine-3-carbonitrile typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloropyridine, phenylboronic acid, and thiourea.

Formation of Intermediate: The initial step involves the formation of an intermediate compound through a Suzuki coupling reaction between 2-chloropyridine and phenylboronic acid in the presence of a palladium catalyst.

Introduction of Sulfanyl Group: The intermediate compound is then treated with thiourea under basic conditions to introduce the sulfanyl group at the 2-position of the pyridine ring.

Formation of Carbonitrile Group: Finally, the compound undergoes a nucleophilic substitution reaction with cyanogen bromide to introduce the carbonitrile group at the 3-position.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 6-Phenyl-2-sulfanylpyridine-3-carbonitrile undergoes various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to form a sulfoxide or sulfone derivative.

Reduction: The carbonitrile group can be reduced to form an amine derivative.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

Substitution: Electrophilic reagents such as bromine or nitric acid can be used under controlled conditions.

Major Products Formed:

Oxidation: Sulfoxide or sulfone derivatives.

Reduction: Amine derivatives.

Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry: 6-Phenyl-2-sulfanylpyridine-3-carbonitrile is used as a building block in the synthesis of more complex organic molecules

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

Medicine: The compound’s potential bioactivity makes it of interest in medicinal chemistry. Researchers investigate its interactions with biological targets to develop new therapeutic agents.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique structural features make it valuable in the design of functional materials with specific properties.

Mechanism of Action

The mechanism of action of 6-Phenyl-2-sulfanylpyridine-3-carbonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The sulfanyl and carbonitrile groups can form hydrogen bonds or coordinate with metal ions, influencing the compound’s binding affinity and specificity.

Molecular Targets and Pathways:

Enzymes: The compound may inhibit or activate specific enzymes involved in metabolic pathways.

Receptors: It may bind to receptors, altering signal transduction pathways.

Metal Ions: The sulfanyl group can coordinate with metal ions, affecting the compound’s reactivity and stability.

Comparison with Similar Compounds

2-Phenylpyridine-3-carbonitrile: Lacks the sulfanyl group, resulting in different chemical reactivity and biological activity.

6-Phenyl-2-methylpyridine-3-carbonitrile: Contains a methyl group instead of a sulfanyl group, leading to variations in physical and chemical properties.

6-Phenyl-2-hydroxypyridine-3-carbonitrile: Features a hydroxyl group, which influences its solubility and reactivity.

Uniqueness: 6-Phenyl-2-sulfanylpyridine-3-carbonitrile is unique due to the presence of the sulfanyl group, which imparts distinct chemical reactivity and potential biological activity. This structural feature differentiates it from other similar compounds and expands its range of applications in scientific research and industry.

Biological Activity

6-Phenyl-2-sulfanylpyridine-3-carbonitrile (C12H8N2S) is a heterocyclic compound characterized by a pyridine ring substituted with a phenyl group, a sulfanyl group, and a carbonitrile functional group. Its unique structural features contribute to its potential biological activities, making it an interesting candidate for drug development and medicinal chemistry.

The compound exhibits various chemical reactivities, including:

- Oxidation : The sulfanyl group can be oxidized to form sulfoxide or sulfone derivatives.

- Reduction : The carbonitrile group can be reduced to form amine derivatives.

- Substitution : The phenyl group can undergo electrophilic aromatic substitution reactions.

The biological activity of this compound is primarily attributed to its interactions with biological targets:

- Enzyme Interaction : The compound may inhibit or activate specific enzymes involved in metabolic pathways.

- Receptor Binding : It may bind to receptors, altering signal transduction pathways.

- Metal Ion Coordination : The sulfanyl group can coordinate with metal ions, influencing the compound’s reactivity and stability.

Biological Activities

Research indicates that this compound exhibits significant biological activities:

Antimicrobial Activity

Studies have shown promising antibacterial properties against various strains of bacteria. For instance, the minimum inhibitory concentration (MIC) values for related pyridine derivatives were reported as low as 0.00525 µg/mL, indicating strong antibacterial effectiveness against E. coli strains .

Anticancer Potential

The compound has been investigated for its potential anticancer properties. Its structural features may allow it to interfere with cancer cell proliferation and survival mechanisms.

Comparative Analysis

A comparative analysis of this compound with similar compounds highlights its unique biological activity profile:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-Amino-3,5-dicarbonitrile-6-sulfanylpyridine | Contains amino groups and multiple carbonitriles | Broader biological activity profiles |

| 3-Sulfanylpyridine-2-carbonitrile | Simple pyridine derivative with sulfur and nitrile | Investigated for different enzyme inhibition mechanisms |

| 5-Bromo-4-(methoxymethyl)-6-methylpyridine | Bromine and methoxy groups on pyridine | Explored for unique pharmacological properties |

Case Studies and Research Findings

- Antibacterial Studies : A study analyzing the antibacterial activity of various pyridine derivatives found that modifications in the R-group significantly affected their effectiveness against Gram-negative bacteria. Compounds with sulfur and nitrile substituents demonstrated enhanced activity due to their ability to disrupt bacterial membranes .

- Mechanistic Insights : Research focusing on the interaction of these compounds with bacterial DNA suggested that they induce oxidative stress, leading to damage in bacterial cell walls and membranes . This mechanism is crucial in understanding how these compounds can serve as potential antibiotics amid rising drug resistance.

- Pharmacological Applications : The potential of this compound in drug development is underscored by its ability to act as a lead compound in synthesizing new therapeutic agents targeting specific diseases, especially those caused by resistant bacterial strains .

Properties

IUPAC Name |

6-phenyl-2-sulfanylidene-1H-pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2S/c13-8-10-6-7-11(14-12(10)15)9-4-2-1-3-5-9/h1-7H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJUANYPYIQLJEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C(=S)N2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10354889 | |

| Record name | 6-phenyl-2-sulfanylpyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10354889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92126-72-2 | |

| Record name | 6-phenyl-2-sulfanylpyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10354889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.